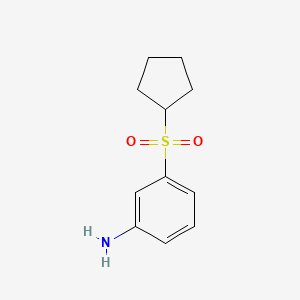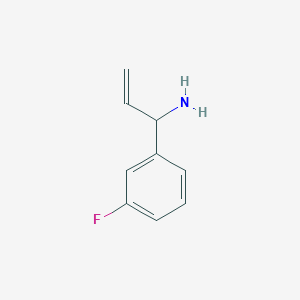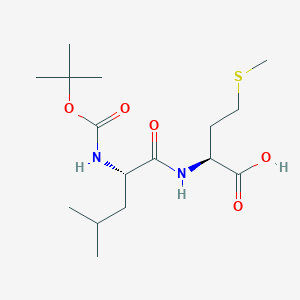
Boc-leu-met-OH
概要
説明
“Boc-leu-met-OH” is a peptidase substrate that can be used to measure peptidase activity in solution or in live cells . It has a molecular weight of 509.67 and a chemical formula of C₂₅H₃₉N₃O₆S .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Boc-Leu-OH was used in the synthesis of a potent cytotoxin, PM-94128 . Boc-protected leucine (Boc-Leu-OH) can be used to generate combinatorial peptide libraries and also to synthesize peptide models to study structure-activity relationships .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H30N2O5S . Its average mass is 362.485 Da and its monoisotopic mass is 362.187531 Da .
Chemical Reactions Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.13g/cm3, a boiling point of 576.135°C at 760 mmHg, and a molecular weight of 362.48500 .
科学的研究の応用
Synthesis of Chemotactic Peptides
- A study details the synthesis of prototype peptides, including N α formyl-Met-Leu-Phe-OH (fMLP), and related antagonists using t-Boc amino acids. This process involves repetitive deprotections and coupling steps, highlighting the significance of t-Boc peptides in chemotactic studies (Muthukumaraswamy & Freer, 1988).
Antagonists in Cellular Responses
- Boc-Leu-Phe-OH and related peptides have been synthesized and shown to inhibit the release of β-glucuronidase from rabbit peritoneal neutrophils, suggesting their role as antagonists in cellular immune responses (Day et al., 1980).
Chemotaxin Antagonists
- Boc-protected peptides act as antagonists to leucocyte chemotaxis induced by formylated derivatives, indicating their potential in regulating immune cell movement (Opitz & Fruchtmann, 1981).
Formylpeptide Receptor Agonists
- Met-Ile-Phe-Leu analogues, including t-Boc derivatives, have been analyzed for their interaction with formylpeptide receptors on human neutrophils, suggesting their use in studying cell functions related to immune responses (Dalpiaz et al., 2001).
Development of Potent FPR Antagonists
- The study of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH and its derivatives as FPR (formyl peptide receptor) antagonists sheds light on their potential in treating FPR-related diseases (Hayashi et al., 2014).
Polymer Synthesis and Applications
- Various studies explore the synthesis of polymers incorporating Boc-protected amino acids like leucine, indicating the relevance of Boc-protected peptides in materials science and polymer chemistry. These polymers show potential in drug delivery and other biomedical applications (Bauri et al., 2013).
作用機序
Safety and Hazards
When handling “Boc-leu-met-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The use of Boc protection strategy fits perfectly in the synthesis of peptide nucleic acids (PNAs) and continues to play an important role in this context in parallel with the Fmoc-group (Fmoc = 9-fluorenylmethyloxycarbonyl) . It is ranked as “one of the most commonly used protective groups for amines” .
特性
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5S/c1-10(2)9-12(18-15(22)23-16(3,4)5)13(19)17-11(14(20)21)7-8-24-6/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJXGIDHWJCRSL-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526321 | |
| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57092-20-3 | |
| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



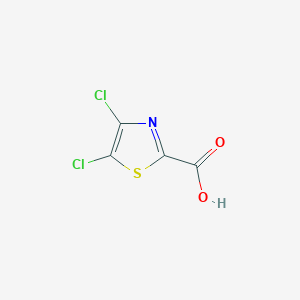
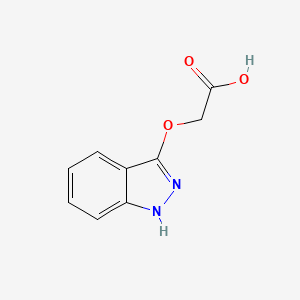
![[3-(Phenoxymethyl)phenyl]methanol](/img/structure/B1610764.png)
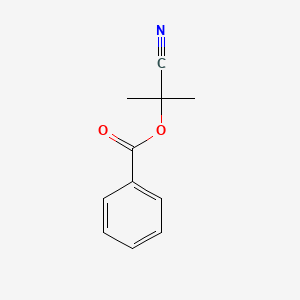
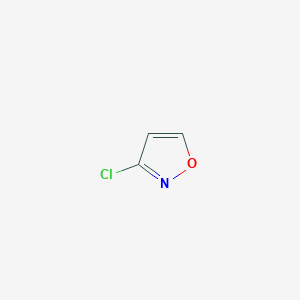

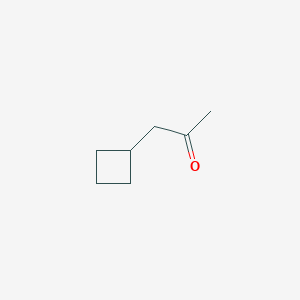
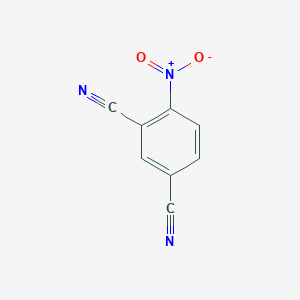

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)
